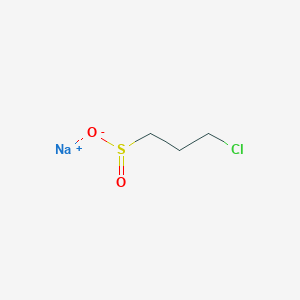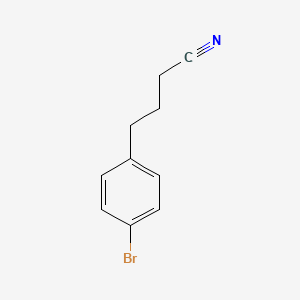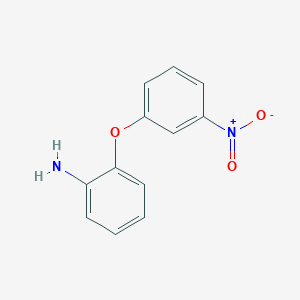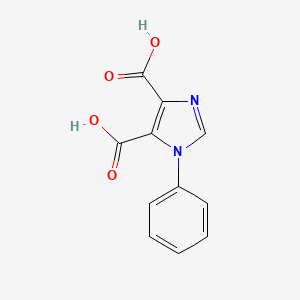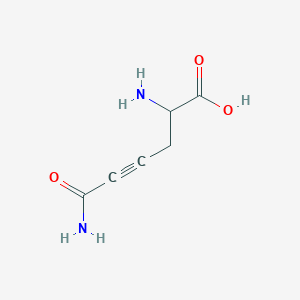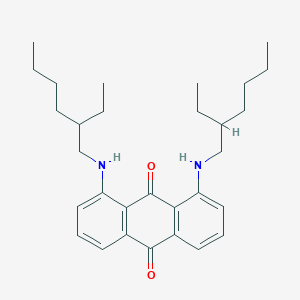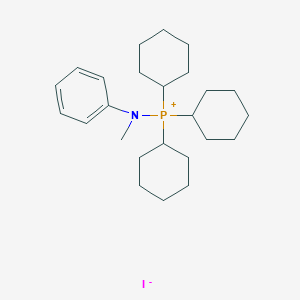![molecular formula C7H13N3S B13145656 4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)
4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group and a methylsulfanyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazol-3-amine with 2-(methylsulfanyl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-4-(methylsulfanyl)benzene: Similar in containing a methylsulfanyl group but differs in the core structure.
2-Methylsulfanyl-1,4-dihydropyrimidines: Contains a methylsulfanyl group and a different heterocyclic core.
2-Methyl-4-(methylsulfanyl)quinoline: Another compound with a methylsulfanyl group but with a quinoline core.
Uniqueness
4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a pyrazole core with a methylsulfanyl ethyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13N3S |
|---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
4-methyl-1-(2-methylsulfanylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H13N3S/c1-6-5-10(3-4-11-2)9-7(6)8/h5H,3-4H2,1-2H3,(H2,8,9) |
InChI Key |
AAILQZHCTBILRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


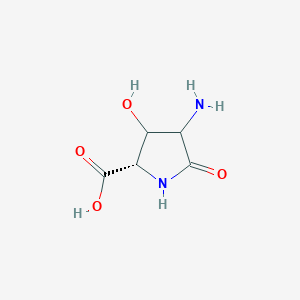
![4-Bromo-2-chlorooxazolo[4,5-c]pyridine](/img/structure/B13145584.png)
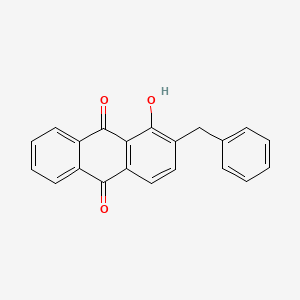

![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13145613.png)
